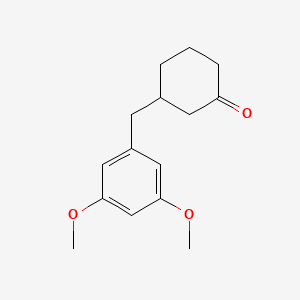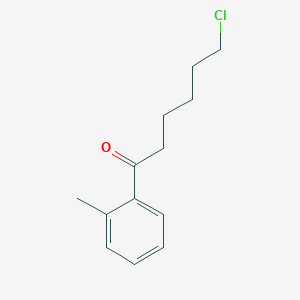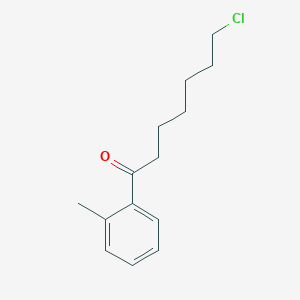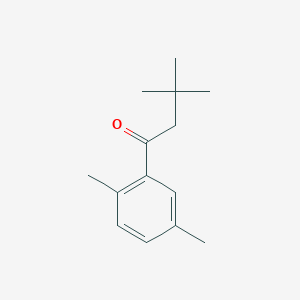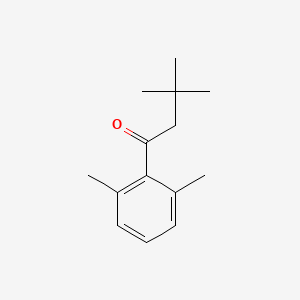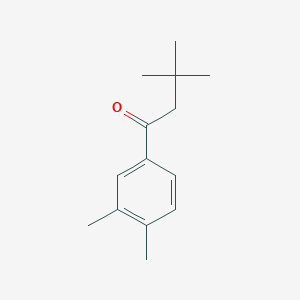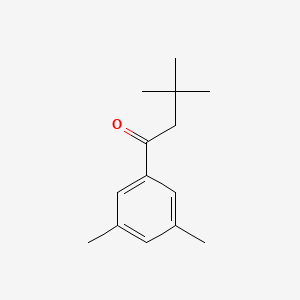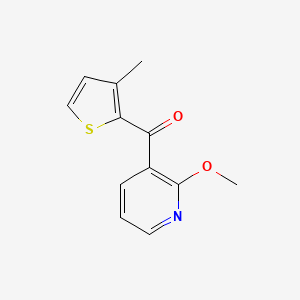
2-Methoxy-3-(3-methyl-2-thenoyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Methoxy-3-(3-methyl-2-thenoyl)pyridine" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives, which are structurally related to the compound . Pyridine derivatives are an important class of compounds in medicinal chemistry and materials science due to their diverse biological activities and chemical properties .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the functionalization of the pyridine ring. For instance, the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine was achieved by reacting ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid, followed by various reactions including methylation, nitrosation, nitration, and bromination . Similarly, other pyridine derivatives were synthesized through different methods, such as the photo-methoxylation of methyl 2-pyridinecarboxylate in acidic methanolic solutions . These methods could potentially be adapted for the synthesis of "2-Methoxy-3-(3-methyl-2-thenoyl)pyridine" by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction and spectroscopy . For example, the structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine was determined by single-crystal X-ray diffraction and supported by theoretical calculations . These studies provide insights into the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their chemical reactivity and physical properties.
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions, which are influenced by the substituents on the pyridine ring. The papers describe reactions such as nitrosation, nitration, bromination, and methoxylation . The reactivity of the 2-methoxy and 3-methyl-2-thenoyl groups in "2-Methoxy-3-(3-methyl-2-thenoyl)pyridine" would likely be influenced by the electronic and steric effects of these substituents, affecting the compound's behavior in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure. Properties such as solubility, melting point, and boiling point are influenced by the nature of the substituents and the overall molecular conformation . The photophysical properties, such as UV-vis absorption and fluorescence, are also affected by the substituents, as seen in the studies of methoxymethyl-substituted pyridine derivatives . These properties are important for the application of these compounds in various fields, including pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- Electrophilic Substitution Reactions : Katritzky, Tarhan, and Tarhan (1970) investigated the kinetics and mechanisms of electrophilic substitution in heteroaromatic compounds, revealing insights into the reactivity of methoxy-pyridine derivatives under nitration conditions Katritzky, Tarhan, & Tarhan, 1970.
- Reactions with Caesium Fluoroxysulphate : Stavber and Zupan (1990) explored the reactions of pyridine with CsSO4F, leading to regioselective synthesis of methoxy-chloropyridine derivatives, highlighting the influence of solvents on product distribution Stavber & Zupan, 1990.
- Synthesis of Antifungal and Antibacterial Compounds : Bhuva et al. (2015) synthesized and tested the biological activity of methoxy-pyridine derivatives, showing moderate activity against various bacteria and fungi, thus indicating their potential in medicinal chemistry Bhuva, Bhadani, Purohit, & Purohit, 2015.
Potential Applications
- Insecticidal and Anti-Juvenile-Hormone Activity : Cantín et al. (1999) identified compounds related to 2-methoxy-pyridine derivatives with significant in vivo anti-juvenile-hormone and insecticidal activities, suggesting applications in agriculture and pest control Cantín, Moya, Castillo, Primo, Miranda, & Primo-Yúfera, 1999.
- Catalysis and Organic Synthesis : Nyamato, Ojwach, and Akerman (2015) explored the use of (imino)pyridine palladium(II) complexes in ethylene dimerization, indicating the utility of methoxy-pyridine derivatives in catalytic processes Nyamato, Ojwach, & Akerman, 2015.
- Corrosion Inhibition : Ansari, Quraishi, and Singh (2015) studied the corrosion inhibition effect of pyridine derivatives on mild steel in acidic conditions, demonstrating the protective capabilities of methoxy-pyridine derivatives in industrial applications Ansari, Quraishi, & Singh, 2015.
Propiedades
IUPAC Name |
(2-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-5-7-16-11(8)10(14)9-4-3-6-13-12(9)15-2/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUHMWJDLFEGPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=C(N=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642158 |
Source


|
| Record name | (2-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(3-methyl-2-thenoyl)pyridine | |
CAS RN |
898785-87-0 |
Source


|
| Record name | (2-Methoxy-3-pyridinyl)(3-methyl-2-thienyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)
